Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)

Overview

Description

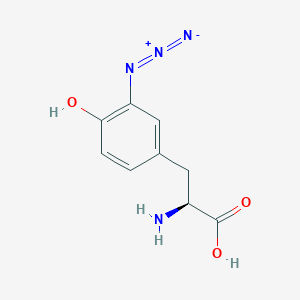

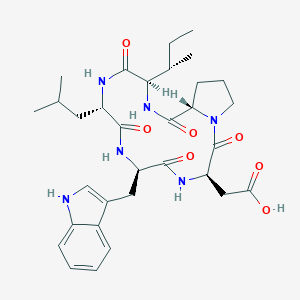

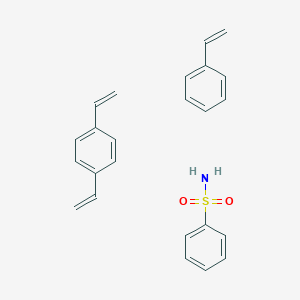

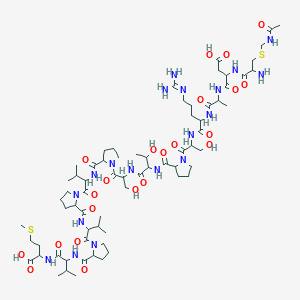

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) is a cyclic peptide. Cyclic peptides are a class of compounds that have garnered interest due to their potential in drug development. They are characterized by a sequence of amino acids connected in a cyclic formation . The specific sequence you provided includes five amino acids: Aspartic acid (Asp), Proline (Pro), Isoleucine (Ile), Leucine (Leu), and Tryptophan (Trp).

Synthesis Analysis

The synthesis of cyclic peptides often involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing chain . The cyclization process typically occurs after the linear peptide has been synthesized .Molecular Structure Analysis

The molecular structure of cyclic peptides is influenced by the properties of the constituent amino acids and the size of the ring. Computational methods, such as density functional theory (DFT), are often used to predict and analyze the structure of these molecules .Chemical Reactions Analysis

Cyclic peptides can undergo a variety of chemical reactions, depending on their structure and the conditions. These may include reactions related to the functional groups present in the amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of cyclic peptides can vary widely depending on their structure. These properties can include solubility, stability, and reactivity .Scientific Research Applications

Endothelin Antagonist Properties

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) and similar cyclic peptides have been explored for their potential as endothelin antagonists. A study conducted by Spatola and Crozet (1996) found that a cyclic pentapeptide library, including amino acids found in BQ-123 (a known endothelin antagonist), was used to rediscover the BQ-123 sequence, emphasizing the potential of cyclic peptides in targeting endothelin receptors (Spatola & Crozet, 1996).

Sodium Binding Properties

The interaction of cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) with sodium ions has been investigated using electrospray ionization and fast atom bombardment mass spectrometric methods. This research by Ngoka and Gross (1999) revealed that these cyclic peptides have a high intrinsic affinity for sodium ions, forming multiple sodium adducts and sandwich structures. Such findings could have implications in understanding their protective effects against ischemia-induced acute renal failure (Ngoka & Gross, 1999).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(3R,6R,9S,12R,15S)-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22-,23+,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRTUHCOJNQEQG-CSXHVWADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442952 | |

| Record name | Cyclo(D-alpha-aspartyl-L-prolyl-D-isoleucyl-L-leucyl-D-tryptophyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) | |

CAS RN |

136553-96-3 | |

| Record name | Cyclo(D-alpha-aspartyl-L-prolyl-D-isoleucyl-L-leucyl-D-tryptophyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)

![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)

![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)